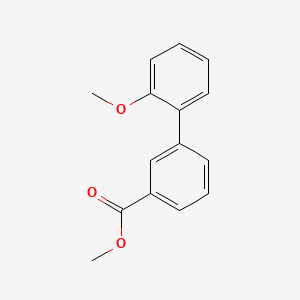

Methyl 3-(2-methoxyphenyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(2-methoxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(16)18-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUPAXIJLKCVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201185550 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-50-6 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Allgemeine Veresterungsansätze für Benzoatderivate

Die Umwandlung einer Carbonsäure in einen Ester ist eine grundlegende Reaktion in der organischen Synthese. Für die Synthese von Methyl-3-(2-methoxyphenyl)benzoat aus seinem Carbonsäurevorläufer können verschiedene Veresterungsmethoden angewendet werden.

Die direkte Veresterung, oft als Fischer-Veresterung bezeichnet, ist eine weit verbreitete Methode, die die Reaktion einer Carbonsäure mit einem Alkohol in Gegenwart eines sauren Katalysators beinhaltet. researchgate.netmdpi.com Diese Gleichgewichtsreaktion wird typischerweise durch die Verwendung eines Überschusses des Alkohols oder die Entfernung von Wasser, das während der Reaktion gebildet wird, in Richtung der Produktbildung verschoben. google.com

Für die Synthese von Methyl-3-(2-methoxyphenyl)benzoat würde dies die Umsetzung von 3-(2-Methoxyphenyl)benzoesäure mit einem Überschuss an Methanol (B129727) in Gegenwart eines starken Säurekatalysators wie Schwefelsäure oder Salzsäure beinhalten. researchgate.netmdpi.com Feste Säurekatalysatoren, wie z. B. zirkonoxidbasierte Katalysatoren, wurden ebenfalls als wiederverwendbare und umweltfreundlichere Alternativen zu herkömmlichen Mineralsäuren für die Veresterung von Benzoesäurederivaten untersucht. mdpi.comresearchgate.net

Tabelle 1: Bedingungen für die direkte Veresterung

| Reaktanten | Katalysator | Lösungsmittel | Temperatur | Anmerkungen |

| 3-(2-Methoxyphenyl)benzoesäure, Methanol | H₂SO₄ (konz.) | Methanol (Überschuss) | Rückfluss | Klassische Fischer-Veresterungsbedingungen. researchgate.netyoutube.com |

| 3-(2-Methoxyphenyl)benzoesäure, Methanol | Zr/Ti-fester Säurekatalysator | Methanol | Variiert | Bietet den Vorteil der leichten Abtrennung und Wiederverwendbarkeit des Katalysators. researchgate.net |

| 3-(2-Methoxyphenyl)benzoesäure, Methanol | p-Toluolsulfonsäure | Toluol | Rückfluss (mit Dean-Stark-Falle) | Azeotrope Entfernung von Wasser treibt das Gleichgewicht an. |

Die Umesterung ist ein weiterer nützlicher Weg zur Synthese von Estern. Bei diesem Verfahren wird ein Ester mit einem Alkohol in Gegenwart eines sauren oder basischen Katalysators umgesetzt, um einen anderen Ester zu erhalten. Obwohl dies keine direkte Methode zur Synthese von Methyl-3-(2-methoxyphenyl)benzoat aus der entsprechenden Carbonsäure ist, könnte sie angewendet werden, wenn ein anderer Ester von 3-(2-Methoxyphenyl)benzoesäure leichter verfügbar wäre. Beispielsweise könnte Ethyl-3-(2-methoxyphenyl)benzoat mit Methanol unter sauren oder basischen Bedingungen umgesetzt werden, um das gewünschte Methylbenzoat zu ergeben.

Um die milderen Reaktionsbedingungen zu umgehen, die oft mit der direkten Veresterung verbunden sind, können Carbonsäuren in reaktivere Spezies, sogenannte aktivierte Carbonsäurederivate, umgewandelt werden. Die gebräuchlichste dieser Derivate sind Acylchloride. embibe.com

Die 3-(2-Methoxyphenyl)benzoesäure kann mit Reagenzien wie Thionylchlorid (SOCl₂), Phosphorpentachlorid (PCl₅) oder Oxalylchlorid in das entsprechende Acylchlorid, 3-(2-Methoxyphenyl)benzoylchlorid, umgewandelt werden. rsc.orglibretexts.org Thionylchlorid wird oft bevorzugt, da die Nebenprodukte (SO₂ und HCl) gasförmig sind und leicht aus dem Reaktionsgemisch entfernt werden können. libretexts.orgyoutube.com Das resultierende Acylchlorid ist hoch elektrophil und reagiert leicht mit Methanol, oft in Gegenwart einer schwachen Base wie Pyridin, um die Base zu neutralisieren, um das HCl-Nebenprodukt zu neutralisieren und die Reaktion voranzutreiben, um Methyl-3-(2-methoxyphenyl)benzoat in hoher Ausbeute zu ergeben. embibe.com

Andere Aktivierungsreagenzien wie Dicyclohexylcarbodiimid (DCC) in Gegenwart von 4-Dimethylaminopyridin (DMAP) können ebenfalls verwendet werden, um die direkte Kondensation von Carbonsäuren und Alkoholen unter milden Bedingungen zu fördern. jocpr.comarkat-usa.org

Tabelle 2: Reagenzien zur Aktivierung von Carbonsäuren

| Reagenz | Vorteile | Nachteile |

| Thionylchlorid (SOCl₂) | Gasförmige Nebenprodukte, leicht zu entfernen. libretexts.org | Reagenz ist feuchtigkeitsempfindlich. |

| Phosphorpentachlorid (PCl₅) | Effektive Umwandlung. | Feste Nebenprodukte können die Reinigung erschweren. libretexts.org |

| Oxalylchlorid | Flüchtige Nebenprodukte. | Teurer als SOCl₂. |

| Dicyclohexylcarbodiimid (DCC) | Milde Reaktionsbedingungen. | Bildung von Dicyclohexylharnstoff-Nebenprodukt, das schwer zu entfernen sein kann. jocpr.com |

Aufbau des 2-Methoxyphenyl-Anteils

Der Aufbau des Biphenyl-Grundgerüsts mit der spezifischen 2-Methoxy-Substitution erfordert sorgfältig geplante synthetische Schritte.

Eine gängige Strategie zur Einführung einer Methoxygruppe ist die Methylierung einer entsprechenden Hydroxylgruppe. Im Kontext der Synthese von Methyl-3-(2-methoxyphenyl)benzoat könnte dies die Methylierung eines Vorläufers wie 3-(2-Hydroxyphenyl)benzoesäure beinhalten. Die phenolische Hydroxylgruppe kann mit einem Methylierungsmittel wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base deprotoniert werden. Die Base, typischerweise ein Carbonat wie Kaliumcarbonat oder ein stärkeres wie Natriumhydrid, dient dazu, das Phenol (B47542) in das reaktivere Phenoxid-Ion umzuwandeln.

Es ist wichtig zu beachten, dass bei der Methylierung von 3-(2-Hydroxyphenyl)benzoesäure sowohl die phenolische Hydroxylgruppe als auch die Carbonsäuregruppe methyliert werden können. Dies kann jedoch strategisch genutzt werden, um direkt Methyl-3-(2-methoxyphenyl)benzoat zu bilden. Alternativ kann die Carbonsäuregruppe vor der Methylierung geschützt und anschließend deprotegiert werden.

Der Aufbau des Biphenyl-Kerns selbst ist ein entscheidender Aspekt der Synthese. Übergangsmetallkatalysierte Kreuzkupplungsreaktionen sind die leistungsfähigsten Werkzeuge für die Bildung von Biarylbindungen. rsc.orgrsc.org Die Suzuki-Kupplung, bei der eine Arylboronsäure mit einem Arylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base umgesetzt wird, ist eine besonders vielseitige und weit verbreitete Methode.

Zur Synthese von 3-(2-Methoxyphenyl)benzoesäure könnte ein möglicher Suzuki-Kupplungsansatz die Reaktion von 2-Methoxyphenylboronsäure mit einem 3-Halogenbenzoesäurederivat (z. B. 3-Brombenzoesäure) beinhalten. Alternativ könnte 3-Boronsäurebenzoesäure mit 2-Halogenanisol gekoppelt werden. Die Wahl der Reaktionspartner hängt oft von der kommerziellen Verfügbarkeit und der Reaktivität der Ausgangsmaterialien ab.

Nach der Bildung des Biphenyl-Grundgerüsts kann eine weitere Funktionalisierung erforderlich sein. Beispielsweise kann, wenn die Reaktion mit 3-Brombenzoesäure durchgeführt wird, die resultierende 3-(2-Methoxyphenyl)benzoesäure dann wie oben beschrieben verestert werden. nih.gov

Tabelle 3: In der Synthese erwähnte Verbindungen

| Verbindungsname | Chemische Formel | Funktion in der Synthese |

| Methyl-3-(2-methoxyphenyl)benzoat | C₁₅H₁₄O₃ | Zielmolekül |

| 3-(2-Methoxyphenyl)benzoesäure | C₁₄H₁₂O₃ | Carbonsäurevorläufer |

| Methanol | CH₄O | Alkoholreaktant für die Veresterung |

| Thionylchlorid | SOCl₂ | Reagenz zur Aktivierung von Carbonsäuren |

| 3-(2-Methoxyphenyl)benzoylchlorid | C₁₄H₁₁ClO₂ | Aktiviertes Carbonsäurederivat |

| 3-(2-Hydroxyphenyl)benzoesäure | C₁₃H₁₀O₃ | Vorläufer für die Methylierung |

| 2-Methoxyphenylboronsäure | C₇H₉BO₃ | Reaktant für die Suzuki-Kupplung |

| 3-Brombenzoesäure | C₇H₅BrO₂ | Reaktant für die Suzuki-Kupplung |

Coupling Strategies for Aromatic Subunits

The formation of the carbon-carbon bond linking the two aromatic rings in biphenyl (B1667301) derivatives is most commonly achieved through cross-coupling reactions. These methods offer a versatile and powerful approach to constructing complex biaryl systems from readily available starting materials.

Transition metal-catalyzed cross-coupling reactions are the most widely employed methods for the synthesis of biphenyls. icmpp.ro These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, typically based on palladium. nih.govicmpp.ro

Several named reactions fall under this category, including the Suzuki-Miyaura, Stille, Negishi, Kumada, and Hiyama couplings. rsc.orgrsc.org The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly popular due to the stability and low toxicity of the boron compounds. nih.govresearchgate.net The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the aryl group from the organoboron reagent to the palladium complex, and reductive elimination to form the biphenyl product and regenerate the catalyst. nih.gov

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction. icmpp.ro For instance, the use of bulky phosphine (B1218219) ligands can promote the reductive elimination step and improve yields. nih.gov Recent advancements have also focused on developing more active and stable catalyst systems, including those based on N-heterocyclic carbenes and palladacycles. icmpp.ro

The synthesis of fluorinated biphenyl compounds has been successfully achieved using Suzuki-Miyaura coupling with excellent yields. acs.org These reactions are often carried out using a palladium catalyst, such as Pd(PPh₃)₄, in a mixed solvent system like water and dioxane. acs.org

The Ullmann reaction is a classical method for the synthesis of biaryl compounds, typically involving the copper-catalyzed coupling of two aryl halides at elevated temperatures. iitk.ac.inorganic-chemistry.org While effective for the synthesis of symmetrical biaryls, the traditional Ullmann reaction often requires harsh conditions. organic-chemistry.org

Modern variations of the Ullmann reaction, often referred to as Ullmann-type reactions, utilize catalytic amounts of copper and can be performed under milder conditions. organic-chemistry.org These reactions are particularly useful for the formation of biaryl ethers, a common structural motif in natural products and pharmaceuticals. nih.gov The mechanism of the copper-catalyzed Ullmann biaryl ether synthesis is thought to involve the formation of a copper(I) phenoxide intermediate, which then reacts with an aryl halide. nih.govberkeley.edu

The choice of ligand is crucial for the success of Ullmann-type reactions. Bidentate nitrogen-based ligands, such as 8-hydroxyquinoline (B1678124) and 2-pyridylmethyl tert-butyl ketone, have been shown to be effective in promoting the coupling of phenols with aryl halides. nih.govberkeley.edu The reaction is typically carried out in solvents like DMF, DMSO, or toluene (B28343) at temperatures ranging from 80-110 °C. nih.gov

Multi-Step Synthetic Pathways for Complex Analogues

The synthesis of more complex analogues of Methyl 3-(2-methoxyphenyl)benzoate often requires multi-step pathways involving a combination of different chemical transformations. researchgate.netnih.gov These pathways allow for the introduction of various functional groups and structural modifications to the biphenyl core.

The synthesis of functionalized biphenyls can be achieved through sequential reactions. researchgate.net For example, a one-pot synthesis can involve a tandem Michael addition–intramolecular Claisen condensation followed by oxidative aromatization to yield functionalized biphenyls. researchgate.net Another approach involves the Knoevenagel/Michael/Aldol condensation of aromatic aldehydes with β-keto esters or ketones to form intermediate cyclohexanones, which can then be aromatized to afford biphenyls with at least one phenolic hydroxyl group. researchgate.net

These sequential transformations allow for the construction of highly substituted biphenyl systems from simple starting materials. The choice of reagents and reaction conditions can be tailored to achieve the desired regioselectivity and functional group tolerance.

The introduction of ether linkages, such as ethoxy groups, is a common strategy in the synthesis of biphenyl analogues. This can be achieved through Williamson ether synthesis, where a phenoxide is reacted with an ethyl halide. In the context of more complex molecules, the Ullmann ether synthesis provides a powerful tool for the formation of aryl ethers. union.edu

For example, the synthesis of biphenyl oxazole (B20620) derivatives has been achieved through an alkylation reaction of a substituted bromobenzene (B47551) with a hydroxybenzaldehyde, followed by a Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org This demonstrates how the introduction of an ether linkage can be integrated into a broader synthetic strategy.

Formylation, the introduction of a formyl group (-CHO), is a key functional group transformation in organic synthesis. wikipedia.org In the context of biphenyl synthesis, a formyl group can be introduced onto one of the aromatic rings to serve as a handle for further modifications.

Several methods exist for the formylation of aromatic compounds, including the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a catalyst. wikipedia.orggoogle.com The Vilsmeier-Haack reaction, employing dimethylformamide and phosphorus oxychloride, is another common method. wikipedia.org For electron-rich aromatic substrates like phenols, formylation can be readily achieved. wikipedia.org

A patent describes the preparation of 4-formyl biphenyl from biphenyl using anhydrous aluminum chloride and cuprous chloride as a catalyst. google.com This formylated biphenyl can then be used as a precursor for the synthesis of other derivatives, such as 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl. google.com

Catalytic Methodologies in Synthesis

The formation of the carbon-carbon bond between the two aromatic rings in this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a direct and versatile route to biaryl compounds.

Palladium-Catalyzed Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl compounds like this compound. researchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate. youtube.com For the synthesis of the target molecule, this would typically involve the reaction of methyl 3-bromobenzoate with 2-methoxyphenylboronic acid.

The catalytic cycle is well-understood and consists of three primary steps: youtube.com

Oxidative Addition: A Palladium(0) complex reacts with the aryl halide (e.g., methyl 3-bromobenzoate), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.

Transmetalation: The organic group from the organoboron reagent (e.g., 2-methoxyphenylboronic acid) is transferred to the Pd(II) complex, a step that is facilitated by a base.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

A variety of palladium catalysts and ligands can be employed, with common choices including Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand. mdpi.comnih.gov The selection of the catalyst and ligand system is critical for achieving high yields and can influence reaction rates and tolerance to functional groups.

A representative synthesis is illustrated by the coupling of 2-bromo-4-methoxybenzaldehyde (B1338418) and 5-formyl-2-methoxyphenylboronic acid, which, under optimal conditions using a PdCl₂(dppf) catalyst and sodium hydroxide (B78521) as the base in a THF solvent, yields the bis-benzaldehyde product. mdpi.com A similar strategy is directly applicable for producing this compound.

Bi(OTf)₃-Catalyzed Reactions

Bismuth(III) triflate (Bi(OTf)₃) is a versatile and environmentally friendly Lewis acid catalyst employed in a range of organic transformations, including Friedel-Crafts reactions and the synthesis of various heterocyclic compounds. clockss.orgbeilstein-archives.org It has been shown to effectively catalyze the synthesis of 3-aryl-1-indanones and substituted morpholine (B109124) derivatives. clockss.orgnih.gov For instance, Bi(OTf)₃ can promote ring-closing O-allylation under mild, base-free conditions to form morpholines. clockss.org While it is a potent catalyst for reactions involving the formation of carbon-carbon and carbon-heteroatom bonds with aromatic substrates, its application for the direct Suzuki-type intermolecular cross-coupling to form the biaryl skeleton of this compound is not prominently documented. Its utility would more likely lie in alternative, multi-step synthetic pathways.

Silver Triflate/p-TSA Co-Catalysis

The combination of silver triflate (AgOTf) and p-toluenesulfonic acid (p-TSA) has been reported as an effective co-catalytic system for the synthesis of 3-substituted isocoumarins starting from 2-alkynylbenzoates. rsc.org This transformation proceeds via an intramolecular cyclization, where the catalytic system activates the alkyne moiety towards nucleophilic attack by the ester's carbonyl oxygen. While this demonstrates the utility of silver catalysis in transformations of benzoate (B1203000) derivatives, this specific methodology is designed for intramolecular reactions leading to heterocyclic systems rather than the intermolecular biaryl coupling required to synthesize this compound. rsc.org

Base-Mediated Synthetic Routes

The role of a base is integral to many synthetic methodologies, most notably in the palladium-catalyzed Suzuki-Miyaura reaction. youtube.com In this context, the base is not merely a passive component but an essential activator in the transmetalation step of the catalytic cycle. It reacts with the organoboron species to form a more nucleophilic borate (B1201080) complex, which facilitates the transfer of the aryl group to the palladium center.

The choice of base can significantly impact the reaction's efficiency and yield. Common bases include inorganic salts such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.comresearchgate.net The strength, solubility, and nature of the base must be carefully matched with the solvent and substrates. For instance, studies on Suzuki couplings have systematically evaluated different bases to optimize product yields.

| Base | Yield (%) | Reference |

|---|---|---|

| NaOH | 96.3 | researchgate.net |

| KOH | 94.5 | researchgate.net |

| Cs₂CO₃ | 93.2 | researchgate.net |

| K₂CO₃ | 91.5 | researchgate.net |

| K₃PO₄·3H₂O | 89.6 | researchgate.net |

Data derived from a model Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid, demonstrating the relative effectiveness of different bases under specific conditions. researchgate.net

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Among the various parameters, the choice of solvent is of paramount importance.

Solvent Selection and Effects

The solvent plays multiple roles in a catalytic reaction: it dissolves reactants and catalysts, influences the stability of intermediates, and affects the solubility and efficacy of the base. In palladium-catalyzed cross-coupling reactions, a wide array of solvents have been investigated. The choice between aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF), and protic solvents like methanol or ethanol, or even aqueous mixtures, can lead to dramatically different outcomes. researchgate.net

For the Suzuki-Miyaura reaction, solvent systems often involve a mixture of an organic solvent and water. This is because many of the inorganic bases used are soluble in water, which facilitates the crucial transmetalation step. nih.gov Research has shown that a mixed solvent system like methanol/water can be highly effective. researchgate.net The optimal solvent is one that provides good solubility for both the organic substrates and the inorganic base, leading to a higher reaction rate and yield. However, the Suzuki reaction has been shown to be robust and can proceed in many different solvents, making it a versatile tool in synthesis. beilstein-journals.org The concentration of the reactants, dictated by the solvent volume, can also influence the reaction rate and final yield. researchgate.net

| Solvent | Yield (%) | Reference |

|---|---|---|

| Methanol/H₂O (3:2) | 96.3 | researchgate.net |

| Methanol | 78.9 | researchgate.net |

| Ethanol | 73.4 | researchgate.net |

| DMF | 30.9 | researchgate.net |

| THF | 10.4 | researchgate.net |

| Ethyl Acetate (B1210297) | 5.6 | researchgate.net |

| Dioxane | 0 | researchgate.net |

Data derived from a model Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid, illustrating the significant impact of solvent choice on reaction efficiency. researchgate.net

Temperature and Time Control

Precise control over temperature and reaction duration is critical in the synthesis of biaryl esters to ensure optimal yield and purity by minimizing side reactions. The primary synthetic strategies applicable to this compound would likely involve a Suzuki-Miyaura cross-coupling to form the biaryl backbone, followed by or preceded by an esterification reaction.

In the context of Suzuki-Miyaura coupling , which joins an aryl halide with an arylboronic acid, temperature significantly influences the catalytic cycle of the palladium catalyst. Reactions are typically conducted at elevated temperatures to facilitate the oxidative addition and reductive elimination steps. For instance, Suzuki-Miyaura reactions for the synthesis of biaryl compounds are often run at temperatures ranging from 80 °C to 120 °C. The reaction time is also a crucial variable, with typical durations ranging from a few minutes to several hours. Microwave-assisted Suzuki couplings can achieve high yields in as little as 30 minutes at 100 °C. A study on the synthesis of a bichalcone via Suzuki coupling demonstrated that a reaction at 120 °C required two 10-minute intervals of microwave irradiation. The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion and avoid the formation of degradation products from prolonged heating.

For the Fischer-Speier esterification , which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, the reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For the synthesis of various methyl benzoates, refluxing for a period of one to four hours is common. One study noted that the esterification of p-methylbenzoic acid with methanol at 120 °C was allowed to proceed for 24 hours to ensure completion. The temperature is dictated by the boiling point of the alcohol used; for methyl esters, this is the boiling point of methanol.

Table 1: General Temperature and Time Parameters for Relevant Reaction Types

| Reaction Type | Typical Temperature Range | Typical Duration | Notes |

| Suzuki-Miyaura Coupling | 80 - 120 °C | 30 min - 12 h | Temperature and time are dependent on substrate reactivity and catalyst choice. |

| Fischer Esterification | Reflux (e.g., ~65°C for Methanol) | 1 - 24 h | Excess alcohol is often used to shift the equilibrium. |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity. The use of microwave irradiation can accelerate reactions by efficiently and uniformly heating the reaction mixture, leading to more effective molecular collisions.

This technology is highly applicable to the synthesis of this compound, particularly for the Suzuki-Miyaura cross-coupling step. Studies have shown that microwave heating can reduce Suzuki coupling reaction times from hours to mere minutes. For example, the synthesis of a bichalcone using a Suzuki reaction was successfully performed under microwave irradiation at 120 °C for two 10-minute periods. Another report details obtaining high yields in Suzuki-Miyaura reactions within 30 minutes at 100 °C in a microwave reactor.

While an attempt to synthesize methyl benzoate via a microwave-assisted Fischer esterification faced challenges with pressure accumulation, the synthesis of ethyl benzoate was successful at 170 °C with a reaction time of just 5 minutes, yielding 97% of the product. This suggests that with careful optimization of conditions, microwave assistance could be a viable method for the esterification step as well. The rapid and controlled heating provided by microwave reactors can minimize the formation of byproducts often associated with prolonged heating in conventional methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Reactions

| Reaction | Method | Temperature | Time | Yield | Reference |

| Ethyl Benzoate Synthesis | Microwave | 170 °C | 5 min | 97% | |

| Bichalcone Synthesis (Suzuki) | Microwave | 120 °C | 2 x 10 min | 58% | |

| Biaryl Synthesis (Suzuki) | Microwave | 100 °C | 30 min | >90% | |

| Methyl Benzoate Synthesis (Esterification) | Conventional Reflux | ~65 °C | 4-5 h | 69% |

Purification Techniques (e.g., Column Chromatography, Crystallization)

Following the synthesis of this compound, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, catalysts, and any byproducts. The most common and effective techniques for purifying compounds of this nature are column chromatography and crystallization.

Column Chromatography is a widely used method for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of ester and biaryl compounds, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. The choice of eluent is critical for achieving good separation. A common strategy is to use a mixture of a non-polar solvent like petroleum ether or n-hexane and a more polar solvent such as ethyl acetate. By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity. The fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Crystallization is another powerful purification technique that relies on the differences in solubility of the product and impurities in a given solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the desired compound preferentially crystallizes out, leaving impurities behind in the solution (mother liquor). For a related compound, bis-ethylhexyloxyphenol methoxyphenyl triazine, a purification method involving silica gel column chromatography was followed by recrystallization from a C6 alkane like 3-methylpentane (B165638) at low temperatures (-5 °C). In the purification of methyl benzoate, after initial extraction and washing, any remaining unreacted benzoic acid can be precipitated from an aqueous layer by acidification, while the ester product is isolated from the organic layer. The choice of crystallization solvent is determined empirically to find one in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures.

Table 3: Common Purification Techniques for Related Compounds

| Technique | Details | Application Example | Reference |

| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Petroleum ether-ethyl acetate mixture. | Purification of a triazine derivative. | |

| Crystallization | Solvent: C6 Alkanes (e.g., 3-methylpentane); Temperature: Cooling from 45 °C to -5 °C. | Final purification step after chromatography. | |

| Liquid-Liquid Extraction & Precipitation | Washing with sodium bicarbonate to remove acidic impurities. Acidification to precipitate unreacted carboxylic acid. | Isolation of methyl benzoate from the reaction mixture. |

Spectroscopic and Advanced Analytical Characterization of this compound

Following extensive searches of scientific literature and spectral databases, specific experimental spectroscopic data for the compound this compound could not be located. The required detailed research findings for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and FT-Raman spectroscopy, as well as corresponding data for tables, are not available in the public domain.

Therefore, it is not possible to provide the requested article with scientifically accurate, source-based content and data tables focusing solely on this compound. An analysis based on theoretical values or data from analogous but distinct compounds would not adhere to the strict requirement of focusing exclusively on the specified chemical.

Spectroscopic and Advanced Analytical Characterization

Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental in the separation, purification, and analysis of chemical mixtures. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. For Methyl 3-(2-methoxyphenyl)benzoate, these techniques are crucial for isolating the pure compound from reaction byproducts and starting materials.

Thin-layer chromatography is a swift and effective qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The separation is based on the compound's polarity, where more polar compounds interact more strongly with the polar stationary phase (typically silica (B1680970) gel) and thus travel a shorter distance up the plate.

Detailed Research Findings:

In the analysis of biphenyl (B1667301) carboxylates like this compound, silica gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the solvent system is fine-tuned to achieve optimal separation, ideally with the target compound having a retention factor (Rf) value between 0.3 and 0.5 for effective separation in subsequent column chromatography. rochester.edu

For a compound with the structural features of this compound—a biphenyl system with an ester and a methoxy (B1213986) group—a solvent system of intermediate polarity is generally effective. A common starting point for such compounds is a mixture of hexanes and ethyl acetate. rochester.edu The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

A hypothetical TLC analysis for the purification of this compound from a Suzuki coupling reaction might involve spotting the crude reaction mixture, along with the starting materials (e.g., methyl 3-bromobenzoate and 2-methoxyphenylboronic acid) and the purified product, on a silica gel plate. The plate would then be developed in an appropriate solvent system.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (4:1, v/v) |

| Visualization | UV light (254 nm) |

Under these conditions, the less polar biphenyl product is expected to have a higher Rf value than the more polar starting materials, such as the boronic acid.

Flash column chromatography is a preparative technique used to purify larger quantities of compounds based on the principles of TLC. By applying positive pressure, the solvent is forced through the column more quickly than with traditional gravity chromatography, leading to a faster and more efficient separation. wfu.edu

Detailed Research Findings:

The choice of solvent system for flash chromatography is directly informed by prior TLC analysis. A solvent system that provides an Rf of approximately 0.2 to 0.4 for the desired compound on a TLC plate is generally a good starting point for flash chromatography. rochester.edu For biphenyl esters, a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often employed to effectively separate the product from impurities. sielc.com

The purification of this compound after its synthesis would typically involve concentrating the crude reaction mixture and adsorbing it onto a small amount of silica gel. This solid sample is then loaded onto the top of a silica gel column. The column is eluted with a solvent system, often a gradient of hexane and ethyl acetate.

| Parameter | Description |

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Eluent | Gradient of 5% to 20% Ethyl Acetate in Hexane |

| Loading Method | Dry loading on silica gel |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

This method allows for the efficient removal of both less polar impurities, which elute first, and more polar impurities, which are retained more strongly on the column.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and sensitivity.

Detailed Research Findings:

For the analysis of biphenyl derivatives, reversed-phase HPLC is a common and effective method. scielo.br In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com

The analysis of a derivative of this compound, for instance, a hydroxylated metabolite, would involve developing a specific HPLC method. The conditions would be optimized to achieve a good separation between the parent compound and its derivatives. The use of a diode-array detector (DAD) allows for the acquisition of UV spectra for each peak, aiding in peak identification. scielo.br

| Parameter | Description |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) at 254 nm |

| Temperature | Ambient |

This method would allow for the accurate quantification of the parent compound and its derivatives in a given sample, which is particularly useful in metabolism or stability studies. The retention time of each compound is a characteristic feature under specific chromatographic conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are used to determine the electronic structure and energy of a molecule. From this fundamental information, a wide range of molecular properties can be derived.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity.

For Methyl 3-(2-methoxyphenyl)benzoate, DFT calculations would typically be employed to perform geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy, thus predicting the molecule's most stable three-dimensional structure. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, in a study on a complex benzoate (B1203000) derivative, DFT calculations were used to optimize the molecular structure and analyze its electronic properties. ontosight.ai Similarly, research on other complex organic molecules has utilized DFT to determine the best input geometries for calculations and to understand dynamical behavior. mdpi.com

A typical output from a DFT geometry optimization for this compound would be a table of optimized coordinates for each atom, along with the final calculated energy of the molecule.

Table 1: Hypothetical Optimized Geometry Parameters from DFT (Note: This table is illustrative as specific data for this compound is not available.)

| Parameter | Value |

|---|---|

| C-C (inter-ring) bond length | 1.49 Å |

| C=O bond length | 1.21 Å |

| C-O (ester) bond length | 1.36 Å |

| Dihedral angle (between rings) | 55° |

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. libretexts.orgyoutube.com While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF theory is still valuable. libretexts.org

HF calculations can be a viable option for studying biphenyl (B1667301) systems, and sometimes the choice of a good basis set is more critical than the choice of method itself. nih.gov For this compound, HF calculations could be used for initial geometry optimizations and to obtain a qualitative understanding of the electronic structure. The results from HF calculations are often used as a starting point for more advanced, correlated methods.

Table 2: Hypothetical Comparison of Energies from HF and DFT (Note: This table is illustrative as specific data for this compound is not available.)

| Method | Basis Set | Calculated Energy (Hartrees) |

|---|---|---|

| Hartree-Fock | 6-31G* | -Y |

The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results, but at a higher computational cost. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

For DFT, the choice of the exchange-correlation functional is also critical. Functionals like B3LYP are widely used hybrids that mix HF exchange with DFT exchange and correlation. Other functionals, like M06-2X, may be better suited for systems with significant non-covalent interactions. A thorough computational study would typically evaluate several combinations of functionals and basis sets to ensure the reliability of the results. nih.gov For instance, a study on a phenyl benzoate derivative used the B3LYP functional with a 6-311G(d) basis set for their calculations. epstem.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations focus on static molecular structures, molecular dynamics and conformational analysis explore the molecule's flexibility and the different shapes it can adopt.

A Potential Energy Surface (PES) is a mathematical relationship that describes the energy of a molecule as a function of its geometry. pythoninchemistry.org For a molecule like this compound, which has several rotatable bonds, the PES can be complex.

A PES scan involves systematically changing one or more geometric parameters, such as a dihedral angle, and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). For this compound, a key PES scan would involve rotating the two phenyl rings relative to each other around the central carbon-carbon bond to understand the energetic barrier to rotation and the preferred dihedral angle. Another important scan would be around the ester group's C-O bond. Exploring the PES is crucial for understanding the stability of different molecular structures. mdpi.com

The different energy minima on the potential energy surface correspond to the stable conformers of the molecule. Due to the rotation around single bonds, this compound can exist in multiple conformations. The relative populations of these conformers at a given temperature depend on their relative energies.

Computational methods can be used to perform a conformational search, which aims to find all low-energy conformers. This is often done using a combination of molecular mechanics and quantum mechanics. The search identifies various possible structures, which are then optimized using a higher level of theory (like DFT) to determine their precise geometries and relative energies. Studies on other flexible molecules, such as dipeptides and ellagitannins, have shown that a combination of DFT calculations and conformational analysis is powerful for determining the most stable structures in different environments. nih.govchemrxiv.org

Table 3: Hypothetical Relative Energies of Stable Conformers (Note: This table is illustrative as specific data for this compound is not available.)

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 58 | 0 | 0.00 |

| 2 | -60 | 180 | 1.5 |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in drug discovery and materials science for predicting the strength and type of interaction between a ligand and a receptor.

Prediction of Binding Affinities

There are currently no published studies detailing the prediction of binding affinities for this compound with any specific biological targets.

Electronic Properties Analysis

The analysis of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides critical information about a molecule's reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Specific HOMO and LUMO energy values and their distribution for this compound have not been reported in available research.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer and intramolecular and intermolecular bonding. There are no available NBO analysis studies specifically focused on this compound.

Analysis of Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding the physical properties and crystal packing of a compound. Detailed analyses of the specific intermolecular interactions involving this compound are not found in the current body of scientific literature.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal to explore close contacts between neighboring molecules. While a crystal structure for this compound has not been reported, analysis of similar biphenyl derivatives reveals common interaction patterns. nih.govnih.govresearchgate.netacs.org

Typically, the Hirshfeld surface analysis for such organic molecules shows that van der Waals forces are the dominant intermolecular interactions. The decomposition of the Hirshfeld surface into a 2D fingerprint plot allows for the quantification of different types of atomic contacts. For biphenyl derivatives, H···H contacts usually account for the largest portion of the crystal packing, followed by C···H/H···C and O···H/H···O interactions. nih.govnih.gov The specific percentages of these interactions would depend on the precise packing arrangement of this compound in its solid state. The presence of oxygen atoms in the methoxy (B1213986) and ester groups would likely lead to significant O···H contacts.

Weak Hydrogen Bonds and π-π Interactions

In the absence of strong hydrogen bond donors, the crystal structure of this compound would be stabilized by a network of weak C–H···O and C–H···π hydrogen bonds. The oxygen atoms of the methoxy and carbonyl groups can act as acceptors for hydrogen atoms from the phenyl rings of adjacent molecules.

Furthermore, π-π stacking interactions between the aromatic rings are a common feature in the crystal packing of biphenyl compounds. researchgate.netnajah.edu These interactions arise from the electrostatic interactions between the electron-rich π-systems of the phenyl rings. The twisted conformation of this compound would influence the geometry of these π-π stacking interactions, likely leading to offset or T-shaped arrangements rather than a perfectly cofacial stacking.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO responses.

First Hyperpolarizability Calculations

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of new materials. springernature.comnih.govresearchgate.net For a molecule like this compound, DFT calculations could provide the magnitude of the first hyperpolarizability tensor components and the total hyperpolarizability. The choice of the DFT functional and basis set is crucial for obtaining accurate predictions. researchgate.net

Influence of Electron Donor/Acceptor Groups on NLO Activity

The NLO properties of organic molecules are strongly influenced by the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). In this compound, the methoxy group (-OCH3) acts as an electron donor, while the methyl benzoate moiety (-C6H4COOCH3) functions as an electron acceptor. This donor-π-acceptor architecture is a key requirement for second-order NLO activity. The intramolecular charge transfer from the methoxy group to the benzoate group upon excitation would be responsible for the NLO response. nih.govnih.gov

Structure-NLO Property Relationships

The relationship between the molecular structure and NLO properties is a critical aspect of designing efficient NLO materials. For biphenyl systems, the dihedral angle between the two phenyl rings plays a significant role in determining the extent of π-conjugation and, consequently, the NLO response. stackexchange.comlibretexts.orgyoutube.com

A larger dihedral angle, caused by steric hindrance from the ortho-methoxy group, would reduce the π-conjugation between the two rings, which could potentially decrease the first hyperpolarizability. However, this non-planar structure is also essential for preventing the molecule from being centrosymmetric in the solid state, a prerequisite for observing a macroscopic second-order NLO effect. Therefore, there is a trade-off between the planarity for maximum conjugation and the non-centrosymmetric arrangement required for NLO activity. Computational studies could elucidate the optimal dihedral angle for maximizing the NLO properties of this compound.

Chemical Reactivity and Derivatization Studies

Functional Group Transformations and Reaction Pathways

The reactivity of Methyl 3-(2-methoxyphenyl)benzoate is centered around its ester and methoxy (B1213986) functionalities, as well as the two aromatic rings. These sites can undergo various transformations, including hydrolysis, oxidation, reduction, and substitution, to yield a diverse array of derivatives.

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. This transformation can be achieved under either acidic or basic conditions.

Under basic conditions, a process known as saponification, the ester is treated with a strong base, such as sodium hydroxide (B78521). The reaction is effectively irreversible due to the formation of a carboxylate salt, which drives the equilibrium towards the products.

In contrast, acid-catalyzed hydrolysis is a reversible process. The use of a large excess of water can shift the equilibrium to favor the formation of the carboxylic acid, 3-(2-methoxyphenyl)benzoic acid, and methanol (B129727). The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The reaction conditions for the hydrolysis of methyl benzoates can be summarized as follows:

| Reaction Type | Reagents | Key Features |

| Basic Hydrolysis (Saponification) | Aqueous KOH or NaOH | Irreversible due to carboxylate formation. |

| Acid-Catalyzed Hydrolysis | H₂O, Acid catalyst (e.g., H₂SO₄) | Reversible; requires excess water to drive to completion. |

The methoxy group (-OCH₃) and the aromatic rings of this compound are the primary sites for oxidative transformations. The methoxy group, being an electron-donating group, activates the aromatic ring to which it is attached, making it more susceptible to oxidation compared to the other ring.

Oxidation can result in several outcomes depending on the reagents and reaction conditions:

Hydroxylation of the Aromatic Ring : Treatment with peracids can introduce a hydroxyl group onto the activated aromatic ring, typically at a position ortho or para to the existing methoxy group. nih.govacs.org

Oxidative Cleavage : Stronger oxidizing agents or specific enzymatic systems can lead to the cleavage of the methyl ether bond, converting the methoxy group into a hydroxyl group (demethylation). nih.gov This process often proceeds through a hemiacetal intermediate which then hydrolyzes. nih.gov Fungal peroxygenases, for example, have been shown to catalyze the H₂O₂-dependent cleavage of various ethers through a hydrogen abstraction and oxygen rebound mechanism. nih.gov

The primary site for reduction in this compound is the methyl ester group. This functional group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Reduction to a Primary Alcohol : Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol. acs.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. This transformation yields [3-(2-methoxyphenyl)phenyl]methanol.

Reduction to an Aldehyde : To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction of the resulting aldehyde. acs.org This method would produce 3-(2-methoxyphenyl)benzaldehyde.

A summary of common reduction pathways for esters is provided below:

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Low temperature (e.g., -78 °C) |

Substitution reactions on the aromatic rings of this compound can occur via either electrophilic or nucleophilic pathways. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The ester group is a deactivating, meta-directing group for electrophilic substitution on its own ring. Conversely, the methoxy group on the second ring is a strong activating, ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur on the methoxy-substituted ring. For instance, nitration of the parent compound would be expected to introduce a nitro group at the positions ortho or para to the methoxy group. Indeed, the related compound, Methyl 3-(2-methoxy-3-nitrophenyl)benzoate, has been synthesized, indicating that nitration occurs on the activated ring. cdnsciencepub.com

Nucleophilic Aromatic Substitution: While aryl halides are typically unreactive towards nucleophiles, substitution can occur under specific conditions. The methoxy group, particularly when positioned ortho or para to an activating group, can sometimes act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.netoup.com Studies on related methoxybenzoic acids have shown that the methoxy group can be displaced by strong nucleophiles like organolithium or Grignard reagents. oup.com

Derivatization for Enhanced Functionality or Analytical Purposes

The core structure of this compound can be chemically modified to introduce new functionalities or to facilitate its detection and quantification.

For analytical purposes, it is often necessary to attach a "reporter group" to a molecule. A reporter group is a chemical moiety that has a readily detectable property, such as fluorescence or a strong UV absorbance. This process, known as derivatization, can significantly enhance the sensitivity and selectivity of analytical methods.

A common strategy for derivatizing phenolic compounds, which could be produced from the hydrolysis and demethylation of this compound, is to react them with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This introduces a dansyl group, which is highly fluorescent and allows for detection at very low concentrations using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry. nih.gov This derivatization-enhanced detection strategy has been successfully applied to the analysis of similar compounds like parabens (hydroxybenzoates). nih.gov

Modification for Specific Synthetic Applications

The functional groups of this compound, namely the ester and the methoxy group, are amenable to a variety of chemical transformations. These modifications can be strategically employed to generate derivatives with tailored properties for specific synthetic endeavors.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-methoxyphenyl)benzoic acid, under standard basic or acidic conditions. This carboxylic acid serves as a versatile intermediate. For instance, it can be converted to an acid chloride, which is a highly reactive species for acylation reactions, or it can be subjected to Curtius, Schmidt, or Hofmann rearrangements to furnish the corresponding aniline (B41778) derivative. Furthermore, the ester can undergo transesterification to introduce different alkyl groups, potentially altering the molecule's solubility or steric profile.

The methoxy group, an ether linkage, can be cleaved to reveal a phenolic hydroxyl group. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting phenol (B47542) is a key precursor for the synthesis of various derivatives, including ethers, esters, and carbamates, and is particularly crucial for the formation of certain heterocyclic systems like chromenes.

Beyond the functional groups, the aromatic rings themselves can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the existing substituents will influence the regioselectivity of these reactions. The ester group is a meta-director, while the methoxy group is an ortho-, para-director. The interplay of these directing effects can lead to a range of substituted biphenyl (B1667301) derivatives.

Table 1: Potential Modifications of this compound

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | 1. NaOH, H₂O/MeOH, reflux2. HCl (aq) | 3-(2-Methoxyphenyl)benzoic acid | Intermediate for amides, esters, etc. |

| This compound | BBr₃, CH₂Cl₂ | Methyl 3-(2-hydroxyphenyl)benzoate | Precursor for chromene synthesis |

| 3-(2-Methoxyphenyl)benzoic acid | 1. (COCl)₂, cat. DMF2. Amine (R-NH₂) | N-Alkyl-3-(2-methoxyphenyl)benzamide | Bioactive molecule synthesis |

| This compound | HNO₃, H₂SO₄ | Nitrated derivatives | Intermediate for dyes, pharmaceuticals |

Asymmetric Synthesis Applications

While this compound is an achiral molecule, it can be a valuable starting material or intermediate in asymmetric synthesis. The introduction of chirality can be achieved through several strategies.

One approach involves the asymmetric hydrogenation of one of the aromatic rings. rsc.org Although challenging, the use of specific chiral ruthenium or rhodium catalysts, such as those based on BINAP or other chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of aromatic systems to yield chiral cyclic compounds. acs.orgwikipedia.orgnih.gov The existing substituents on the biphenyl core would influence the stereochemical outcome of such a reaction.

Alternatively, the molecule can be derivatized to introduce a prochiral center, which can then be subjected to an asymmetric transformation. For example, reduction of the ester to a primary alcohol, followed by oxidation to the aldehyde, would provide a prochiral center at the benzylic position. Subsequent asymmetric addition of a nucleophile, such as an organometallic reagent in the presence of a chiral ligand or catalyst, could then establish a new stereocenter.

Furthermore, if the methoxy group is cleaved to the phenol, the resulting hydroxyl group can be used to direct asymmetric reactions on the adjacent aromatic ring. For instance, ortho-lithiation directed by the hydroxyl group, followed by reaction with a chiral electrophile, could introduce a substituent in a stereocontrolled manner.

Formation of Heterocyclic Compounds from Benzoate (B1203000) Precursors

The structural framework of this compound is well-suited for the construction of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their broad spectrum of pharmacological properties. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acyl hydrazides. nih.gov Starting from this compound, the synthesis of an oxadiazole derivative would typically proceed through the following steps:

Hydrazinolysis: The methyl ester is first converted to the corresponding hydrazide, 3-(2-methoxyphenyl)benzoyl hydrazide, by reaction with hydrazine (B178648) hydrate. nih.gov

Acylation: The resulting hydrazide is then acylated with an appropriate carboxylic acid or acid chloride to form a 1,2-diacylhydrazine.

Cyclodehydration: The diacylhydrazine is subsequently cyclized to the 1,3,4-oxadiazole (B1194373) ring using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov

Alternatively, the hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which can then be cyclized to a 2-thiol-1,3,4-oxadiazole. This thiol group can be further functionalized.

Table 2: Proposed Synthesis of a 1,3,4-Oxadiazole Derivative

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Hydrazine hydrate, Ethanol, reflux | 3-(2-Methoxyphenyl)benzoyl hydrazide |

| 2 | 3-(2-Methoxyphenyl)benzoyl hydrazide, Acetic anhydride | Acetic anhydride, reflux | 1-Acetyl-2-(3-(2-methoxyphenyl)benzoyl)hydrazine |

| 3 | 1-Acetyl-2-(3-(2-methoxyphenyl)benzoyl)hydrazine | POCl₃, reflux | 2-Methyl-5-(3-(2-methoxyphenyl)phenyl)-1,3,4-oxadiazole |

Formation of Chromene Derivatives

Chromenes are a class of benzopyran derivatives that are widespread in nature and exhibit a range of biological activities. The synthesis of a chromene ring system from this compound would necessitate the cleavage of the methoxy group to generate the corresponding phenol, Methyl 3-(2-hydroxyphenyl)benzoate. This phenolic intermediate is a key precursor for various chromene syntheses.

One common method for chromene formation is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. In this case, the newly formed Methyl 3-(2-hydroxyphenyl)benzoate could be reacted with a suitable β-ketoester to construct the chromene core.

Another approach is the reaction of the phenol with an α,β-unsaturated aldehyde or ketone in the presence of a base or a Lewis acid catalyst. For example, reaction with acrolein or methyl vinyl ketone could lead to the formation of a 2H-chromene or a 4H-chromene derivative, respectively. rsc.org The specific reaction conditions would determine the regioselectivity and the type of chromene formed.

A plausible synthetic sequence is outlined below:

Demethylation: Cleavage of the methoxy group of this compound using a reagent like boron tribromide to yield Methyl 3-(2-hydroxyphenyl)benzoate.

Chromene Ring Formation: Reaction of the resulting phenol with an appropriate three-carbon synthon, such as an α,β-unsaturated aldehyde or ketone, under suitable catalytic conditions to form the chromene ring.

Table 3: Proposed Synthesis of a Chromene Derivative

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | BBr₃, CH₂Cl₂, low temperature | Methyl 3-(2-hydroxyphenyl)benzoate |

| 2 | Methyl 3-(2-hydroxyphenyl)benzoate, Acrolein | Base catalyst (e.g., piperidine), reflux | Methyl 3-(2H-chromen-x-yl)benzoate (isomer mixture) |

Advanced Applications in Organic Synthesis Research

Role as Versatile Substrates and Building Blocks in Organic Synthesis

Methyl 3-(2-methoxyphenyl)benzoate is recognized as a valuable building block in organic synthesis. Its structure, featuring a biphenyl (B1667301) core with methoxy (B1213986) and methyl ester functional groups, allows for a range of chemical transformations. The presence of two distinct aromatic rings, one of which is activated by the methoxy group and the other deactivated by the methyl ester, offers opportunities for regioselective reactions.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other carboxylic acid-specific reactions. The methoxy group can potentially be cleaved to a phenol (B47542), opening up another avenue for functionalization. The aromatic rings themselves are amenable to electrophilic substitution reactions, with the position of substitution being directed by the existing substituents.

While specific examples of its use as a versatile substrate in a wide array of named reactions are not extensively documented in publicly available literature, its structural components suggest its suitability for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further complexity.

Precursors for the Synthesis of Novel Chemical Entities

The utility of this compound as a precursor for the synthesis of more complex and novel chemical entities is a key area of its application. Its biphenyl core is a common feature in many biologically active molecules and functional materials.

One of the primary transformations involves the hydrolysis of the methyl ester to the carboxylic acid, 3-(2-methoxyphenyl)benzoic acid. This carboxylic acid can then serve as a starting material for the synthesis of a variety of derivatives, including amides, esters, and other related compounds through standard peptide coupling or esterification conditions. The synthesis of amide derivatives is of particular interest in medicinal chemistry, as the amide bond is a fundamental component of many drug molecules.

Below is a table summarizing the transformation of this compound into a key precursor and its potential subsequent derivatives.

| Starting Material | Reagent/Condition | Product | Potential Derivative Classes |

| This compound | LiOH, H₂O/THF | 3-(2-methoxyphenyl)benzoic acid | Amides, Esters, Acid Halides |

This table is illustrative of standard organic transformations and the potential of the resulting product.

Investigation in Heterocyclic Chemistry

The application and investigation of this compound specifically in the field of heterocyclic chemistry are not well-documented in the available scientific literature. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the synthesis of novel heterocyclic systems is a constant focus of research.

Development of Materials with Specific Properties

The development of new materials with tailored optical, electronic, or physical properties is a major driver of chemical research. Biphenyl derivatives are known to be of interest in materials science, particularly for applications in liquid crystals and as organic luminophores.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are crucial for a range of applications in photonics, including frequency conversion, optical switching, and data storage. The NLO properties of organic molecules are often associated with extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups, which can lead to a large molecular hyperpolarizability.

While there is no specific research available detailing the non-linear optical properties of this compound itself, the broader class of biphenyl compounds has been investigated for such properties. The π-conjugated system of the biphenyl core in this compound, combined with the electron-donating methoxy group and the electron-withdrawing methyl ester group, suggests that it could potentially exhibit NLO behavior.

Computational studies are often employed to predict the NLO properties of molecules. The key parameters calculated include the first and second hyperpolarizabilities (β and γ, respectively). The magnitude of these values indicates the NLO response of the molecule.

Below is a hypothetical data table illustrating the kind of data that would be generated from computational studies to assess NLO properties.

| Compound | Method | β (esu) | γ (esu) |

| This compound | DFT/B3LYP | Data not available | Data not available |

| Reference NLO-active molecule | DFT/B3LYP | Example Value | Example Value |

Note: The data for this compound is not available in the public domain and is presented here as a template for future research findings.

The synthesis and experimental validation of the NLO properties of this compound and its derivatives could be a promising avenue for research in materials science.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The efficient and selective synthesis of asymmetrically substituted biphenyls like Methyl 3-(2-methoxyphenyl)benzoate is a cornerstone for its future investigation. While classical methods exist, modern catalytic systems offer significant advantages in terms of yield, selectivity, and sustainability.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. ichem.mdorgchemres.org For the synthesis of this compound, a potential route involves the palladium-catalyzed cross-coupling of methyl 3-bromobenzoate with 2-methoxyphenylboronic acid. Future research could focus on optimizing this reaction by exploring various palladium catalysts, ligands, bases, and solvent systems to maximize yield and minimize by-products. The use of advanced catalysts, such as those based on palladacycles or N-heterocyclic carbene (NHC) ligands, could offer improved catalytic turnover numbers and efficiency under milder conditions. nih.gov

A proposed reaction scheme is as follows:

Scheme 1: Proposed Suzuki-Miyaura Synthesis of this compound

Reactants: Methyl 3-bromobenzoate, 2-methoxyphenylboronic acid

Catalyst: Pd(PPh₃)₄ or other palladium complexes

Base: K₂CO₃, Cs₂CO₃, or other suitable bases

Solvent: Toluene (B28343), dioxane, or a mixture with water

Product: this compound

Table 1: Potential Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Ligand | Potential Advantages |

| Pd(PPh₃)₄ | Readily available, well-established |

| Pd(OAc)₂ / SPhos | High activity for sterically hindered substrates |

| XPhos Pd G2 | Air and moisture stable, high turnover numbers |

| PEPPSI-IPr | Robust NHC-based catalyst |

Direct C-H Arylation:

More recently, direct C-H activation/arylation has emerged as a highly atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the aromatic rings. rsc.orgacs.orgnih.gov Future research could investigate the direct C-H arylation of methyl benzoate (B1203000) with 2-iodoanisole (B129775) or 2-bromoanisole. This approach, often catalyzed by palladium, rhodium, or ruthenium complexes, could offer a more direct and environmentally friendly route to the target molecule. Key areas for exploration would include the choice of catalyst, oxidant, and directing group (if necessary) to achieve high regioselectivity for the C-H bond functionalization at the 3-position of methyl benzoate. nih.govgoogle.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure of this compound is fundamental. While standard 1D NMR (¹H and ¹³C) and IR spectroscopy are essential, advanced techniques can provide deeper insights.

Two-Dimensional (2D) NMR Spectroscopy:

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. wikipedia.orgyoutube.com

COSY: Would confirm the proton-proton coupling networks within the two aromatic rings.

HSQC: Would directly correlate each proton to its attached carbon atom.

HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the two phenyl rings and the ester group.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, two distinct singlets for the methoxy (B1213986) and methyl ester protons. |

| ¹³C NMR | Signals for the ester carbonyl carbon (~166 ppm), aromatic carbons, and the two methoxy carbons. |

| IR | Characteristic C=O stretching vibration for the ester (~1720 cm⁻¹), C-O stretching for the ether and ester, and aromatic C-H and C=C bands. chemicalbook.com |

| Mass Spec | A molecular ion peak corresponding to the exact mass of C₁₅H₁₄O₃. |

Future work should focus on acquiring and fully interpreting these spectra to create a complete and verified spectroscopic profile of the compound.

In-depth Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of this compound. ichem.mdnih.govsemanticscholar.org

Conformational Analysis and Dihedral Angle:

Electronic Properties:

DFT can be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations can provide insights into the reactivity of the molecule, identifying nucleophilic and electrophilic sites. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability.

Table 3: Key Parameters from Computational Modeling

| Parameter | Significance |

| Dihedral Angle | Influences molecular shape and conjugation. |

| HOMO/LUMO Energies | Determine electronic transition properties and reactivity. |

| Molecular Electrostatic Potential | Predicts sites for non-covalent interactions. |

| Predicted Spectroscopic Data | Can aid in the interpretation of experimental spectra. |

Future computational studies could also explore the prediction of NMR and IR spectra to be compared with experimental data, further validating the calculated structure.

Expanding Derivatization Strategies for Diverse Applications

The functional groups present in this compound—the ester and the methoxy group—provide handles for a wide range of derivatization reactions, opening up possibilities for new applications.

Modification of the Ester Group:

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(2-methoxyphenyl)benzoic acid. jocpr.comgoogle.comsigmaaldrich.com This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups, including:

Amides: By coupling with various amines to generate a library of biphenyl (B1667301) amides, which are common motifs in bioactive molecules.

Other Esters: Through esterification with different alcohols to modulate properties like solubility and bioavailability.

Acyl Halides: For further reactions to introduce other functionalities.

Demethylation and Further Functionalization:

The methoxy group can be cleaved to reveal a phenol (B47542). This phenolic hydroxyl group can then be used as a point for further derivatization, such as etherification with various alkyl or aryl groups, or conversion to a sulfonate ester for cross-coupling reactions.

Table 4: Potential Derivatization Pathways and Applications

| Starting Moiety | Reaction | Product Class | Potential Applications |